molecular formula C18H20N2O3 B12269776 1-(3,4-Dihydroxyphenyl)-2-(4-phenylpiperazin-1-yl)ethanone

1-(3,4-Dihydroxyphenyl)-2-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B12269776
M. Wt: 312.4 g/mol
InChI Key: SUAZIJJQVNCDHZ-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)-2-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a dihydroxyphenyl group and a phenylpiperazine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and 4-phenylpiperazine.

    Condensation Reaction: The 3,4-dihydroxybenzaldehyde undergoes a condensation reaction with 4-phenylpiperazine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxyphenyl)-2-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the halogenated compound used.

Scientific Research Applications

1-(3,4-Dihydroxyphenyl)-2-(4-phenylpiperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(4-phenylpiperazin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The dihydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the phenylpiperazine moiety may interact with neurotransmitter receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dihydroxyphenyl)-2-(4-methylpiperazin-1-yl)ethanone: Similar structure but with a methyl group on the piperazine ring.

    1-(3,4-Dihydroxyphenyl)-2-(4-ethylpiperazin-1-yl)ethanone: Similar structure but with an ethyl group on the piperazine ring.

Uniqueness

1-(3,4-Dihydroxyphenyl)-2-(4-phenylpiperazin-1-yl)ethanone is unique due to its combination of a dihydroxyphenyl group and a phenylpiperazine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C18H20N2O3/c21-16-7-6-14(12-17(16)22)18(23)13-19-8-10-20(11-9-19)15-4-2-1-3-5-15/h1-7,12,21-22H,8-11,13H2

InChI Key

SUAZIJJQVNCDHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC(=C(C=C2)O)O)C3=CC=CC=C3

Origin of Product

United States

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